molecular formula C22H21N3O2S B3316972 2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide CAS No. 955653-77-7

2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Cat. No.: B3316972
CAS No.: 955653-77-7
M. Wt: 391.5 g/mol
InChI Key: YQWZXUTXWXKJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by its unique structure, which includes benzamido and benzyl groups attached to a tetrahydrobenzothiazole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the benzamido and benzyl groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the synthesis might involve the use of acyl chlorides, amines, and thionyl chloride under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would typically include steps such as mixing, heating, and purification, with careful monitoring of reaction parameters to optimize yield and purity. Industrial methods might also incorporate advanced techniques like continuous flow reactors to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformations. For instance, oxidation reactions might be carried out at elevated temperatures, while reduction reactions could require low temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in the formation of various derivatives with different functional groups attached to the benzothiazole core.

Scientific Research Applications

2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is unique due to its specific combination of functional groups and its tetrahydrobenzothiazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c26-20(16-10-5-2-6-11-16)25-22-24-19-17(12-7-13-18(19)28-22)21(27)23-14-15-8-3-1-4-9-15/h1-6,8-11,17H,7,12-14H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWZXUTXWXKJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.